In-Depth Technical Guide: 3,4,5-Trichloropyridin-2-amine (CAS: 55933-91-0)
In-Depth Technical Guide: 3,4,5-Trichloropyridin-2-amine (CAS: 55933-91-0)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3,4,5-Trichloropyridin-2-amine, a halogenated pyridine derivative of interest in medicinal chemistry and drug discovery. Due to the limited publicly available data on this specific compound, this guide combines existing information with inferred knowledge from structurally related molecules to present a thorough resource covering its properties, potential synthesis, and hypothetical biological evaluation protocols.
Physicochemical and Spectroscopic Data
| Property | Value | Reference |
| CAS Number | 55933-91-0 | |
| Molecular Formula | C₅H₃Cl₃N₂ | [2] |
| Molecular Weight | 197.45 g/mol | [3] |
| Appearance | White to light yellow crystalline solid | |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Density | Not available | |
| Solubility | Moderately soluble in water, soluble in ethanol and methanol | [4] |
| Predicted XlogP | 2.4 | [2] |
| InChI | InChI=1S/C5H3Cl3N2/c6-2-1-10-5(9)4(8)3(2)7/h1H,(H2,9,10) | [2] |
| SMILES | C1=C(C(=C(C(=N1)N)Cl)Cl)Cl | [2] |
Synthesis and Reaction Mechanisms
A specific, detailed synthesis protocol for 3,4,5-Trichloropyridin-2-amine is not explicitly described in publicly accessible literature. However, a known route to various polychlorinated 2-aminopyridines starts from 2-amino-4-chloropyridine, suggesting a plausible synthetic pathway.[5] The proposed synthesis involves the direct chlorination of a suitable aminopyridine precursor.
Proposed Experimental Protocol: Synthesis of 3,4,5-Trichloropyridin-2-amine
Objective: To synthesize 3,4,5-Trichloropyridin-2-amine via chlorination of an aminopyridine precursor.
Materials:
-
2-Aminopyridine (or a suitable chlorinated aminopyridine precursor)
-
Hydrochloric acid (HCl)
-
Sodium hypochlorite (NaClO) solution
-
Dichloroethane
-
Sodium hydroxide (NaOH) for pH adjustment
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and equipment (round-bottom flask, condenser, dropping funnel, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator)
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser, dissolve the starting aminopyridine in a suitable solvent.
-
Chlorination: Cool the solution in an ice bath. Slowly add a solution of sodium hypochlorite while maintaining the temperature. Following the addition, add concentrated hydrochloric acid dropwise.
-
Reaction Monitoring: Allow the reaction to proceed at a controlled temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, neutralize the mixture by careful addition of a sodium hydroxide solution to the desired pH.
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Extraction: Extract the aqueous layer with dichloroethane. Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter. Remove the solvent under reduced pressure using a rotary evaporator. The crude product can be further purified by column chromatography or recrystallization to yield pure 3,4,5-Trichloropyridin-2-amine.
Potential Applications in Drug Development
While no specific biological activities have been reported for 3,4,5-Trichloropyridin-2-amine, the aminopyridine scaffold is a well-established pharmacophore in medicinal chemistry. Halogenated organic compounds often exhibit enhanced biological activity due to altered lipophilicity and metabolic stability.[6][7] Derivatives of aminopyridine have been investigated for a range of therapeutic applications, including as antimicrobial and anticancer agents.[8][9][10]
Proposed Experimental Protocols for Biological Evaluation
Given the lack of specific biological data, the following are detailed, standardized protocols that can be employed for an initial biological screening of 3,4,5-Trichloropyridin-2-amine.
Antimicrobial Activity Screening
Objective: To determine the in vitro antimicrobial activity of 3,4,5-Trichloropyridin-2-amine against a panel of pathogenic bacteria and fungi.
Materials:
-
3,4,5-Trichloropyridin-2-amine
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Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)
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Fungal strains (e.g., Candida albicans)
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Mueller-Hinton Agar (MHA) and Broth (MHB)
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Sabouraud Dextrose Agar (SDA) and Broth (SDB)
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Sterile filter paper discs
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96-well microtiter plates
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Standard antibiotics (e.g., ciprofloxacin) and antifungals (e.g., fluconazole) as positive controls
-
Dimethyl sulfoxide (DMSO) as a solvent
-
Spectrophotometer
Protocol 1: Disc Diffusion Assay (Qualitative Screening)
-
Inoculum Preparation: Prepare a bacterial/fungal suspension equivalent to the 0.5 McFarland standard.
-
Plate Inoculation: Evenly spread the inoculum onto the surface of MHA or SDA plates.
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Disc Application: Impregnate sterile paper discs with a known concentration of 3,4,5-Trichloropyridin-2-amine dissolved in DMSO. Place the discs on the inoculated plates.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 28°C for 48 hours for fungi.
-
Result Analysis: Measure the diameter of the zone of inhibition around each disc.
Protocol 2: Broth Microdilution Assay (Quantitative Screening - MIC Determination)
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Serial Dilution: Perform a two-fold serial dilution of 3,4,5-Trichloropyridin-2-amine in MHB or SDB in a 96-well plate.
-
Inoculation: Add the standardized inoculum to each well.
-
Controls: Include positive controls (microorganism with standard drug), negative controls (broth only), and vehicle controls (microorganism with DMSO).
-
Incubation: Incubate the plates under the same conditions as the disc diffusion assay.
-
Result Analysis: Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that completely inhibits visible growth.
References
- 1. spectrabase.com [spectrabase.com]
- 2. PubChemLite - 3,4,5-trichloropyridin-2-amine (C5H3Cl3N2) [pubchemlite.lcsb.uni.lu]
- 3. 3,4,5-Trichloropyridin-2-amine - CAS:55933-91-0 - Sunway Pharm Ltd [3wpharm.com]
- 4. spectrabase.com [spectrabase.com]
- 5. An Improved Large Scale Synthesis of 2-Amino-4-chloropyridine and Its Use for the Convenient Preparation of Various Polychlorinated 2-Aminopyridines | Semantic Scholar [semanticscholar.org]
- 6. Biological Activity of Recently Discovered Halogenated Marine Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Broad-Spectrum Antimicrobial and Antibiofilm Activities of Halogenated Anilines Against Uropathogenic Escherichia coli and ESKAPE Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. journaljpri.com [journaljpri.com]
- 10. mdpi.com [mdpi.com]
